N-[3-(acetylamino)phenyl]-2-[(3-chlorophenyl)(methylsulfonyl)amino]butanamide
Overview
Description
N-[3-(acetylamino)phenyl]-2-[(3-chlorophenyl)(methylsulfonyl)amino]butanamide is a useful research compound. Its molecular formula is C19H22ClN3O4S and its molecular weight is 423.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 423.1019551 g/mol and the complexity rating of the compound is 652. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Heterocyclic Synthesis
Research demonstrates the utility of related compounds in synthesizing heterocyclic derivatives. For instance, acetoacetanilides have been utilized in the efficient synthesis of thienopyridines and other fused derivatives through reactions with arylidinecyanothioacetamide, leading to compounds with potential biological activity (Harb, Hussein, & Mousa, 2006). Similarly, β-oxoanilides were employed to synthesize new polyfunctionally substituted pyridine and pyrazole derivatives, highlighting the versatility of these compounds in creating diverse heterocyclic structures (Hussein, Harb, & Mousa, 2008).
Pharmacokinetics
In pharmacokinetic studies, compounds like Progabide®, labeled with carbon-14, were synthesized for metabolism and distribution analysis. Such research aids in understanding the pharmacological properties and therapeutic potential of new anticonvulsant drugs (Allen & Giffard, 1982).
Enzyme Probes
Compounds structurally similar to N-[3-(acetylamino)phenyl]-2-[(3-chlorophenyl)(methylsulfonyl)amino]butanamide have been investigated as enzyme probes. For example, N-Ethyl-5-phenylisoxazolium 3-sulfonate (Woodward's Reagent K) was explored for its reactivity with nucleophilic side chains of proteins, demonstrating its potential as a spectrophotometric probe for analyzing enzyme composition and activity (Llamas, Owens, Blakeley, & Zerner, 1986).
Organic Synthesis Methodologies
Research into the synthesis of medicinally relevant phenylsulphonylaminoalkanamides and N-aryl p-toluenesulphonamides showcases the application of these compounds in creating new chemical entities with potential therapeutic value. These syntheses contribute to the expansion of organic chemistry methodologies and the development of novel pharmacologically active compounds (Izuchi, Onoabedje, Ekoh, Okafor, & Okoro, 2019).
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-(3-chloro-N-methylsulfonylanilino)butanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O4S/c1-4-18(23(28(3,26)27)17-10-5-7-14(20)11-17)19(25)22-16-9-6-8-15(12-16)21-13(2)24/h5-12,18H,4H2,1-3H3,(H,21,24)(H,22,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTKVBIAUDMFRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC(=C1)NC(=O)C)N(C2=CC(=CC=C2)Cl)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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